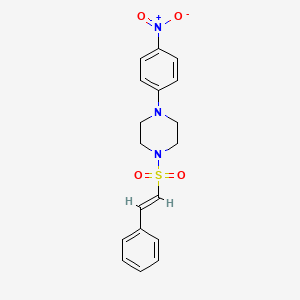

(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

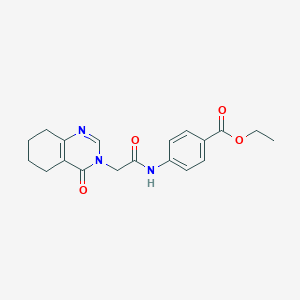

“(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and is known for its versatility in organic synthesis . The compound also contains a nitrophenyl group and a styrylsulfonyl group, which may contribute to its reactivity and potential bioactivity.

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positioning and orientation of its functional groups. The nitro group is often reactive, and the piperazine ring can participate in various reactions .Wissenschaftliche Forschungsanwendungen

Antibacterial Activities

(E)-1-(4-nitrophenyl)-4-(styrylsulfonyl)piperazine and its derivatives have been studied for their antibacterial properties. One study synthesized a range of derivatives and tested their effectiveness against various bacterial strains, including G.zeae, C.mandshurica, and F.oxysporum. The research demonstrated that certain derivatives exhibited significant antibacterial activities, suggesting potential for this compound in antibacterial applications (Wu Qi, 2014).

Inhibition of Cancer Cell Proliferation

Research has also explored the use of this compound derivatives as inhibitors of cancer cell proliferation. A study focused on the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives, evaluating their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. This suggests a potential role for this compound in cancer therapy (C. Ananda Kumar et al., 2007).

Crystal Structure Analysis

Crystal structure analysis is another area of interest for this compound. Studies have been conducted to understand the molecular structure and properties of this compound and its derivatives. Such analyses are crucial for pharmaceutical development and material science applications (N. G. Deniz & C. Ibiş, 2009).

Antiplasmodial Activity

This compound derivatives have been identified as having activity against Plasmodium falciparum, the parasite responsible for malaria. This indicates potential use in the development of new antimalarial drugs (D. Martyn et al., 2010).

Synthesis for Antifungal Agents

This compound is an important intermediate in the synthesis of antifungal agents, particularly triazole medicines. This application highlights its significance in the pharmaceutical industry as a precursor to more complex therapeutic agents (Changmei Ke et al., 2010).

Anti-TMV and Antimicrobial Activities

A study on the derivatives of this compound doped with febuxostat revealed promising antiviral and antimicrobial activities. This finding opens up possibilities for its use in combating viral diseases and infections (R. C. Krishna Reddy et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-21(23)18-8-6-17(7-9-18)19-11-13-20(14-12-19)26(24,25)15-10-16-4-2-1-3-5-16/h1-10,15H,11-14H2/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJIQOBDLQMJU-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2406606.png)

![2-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2406609.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2406621.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)